1-Benzyl-4-[3-(1,1-difluoroethyl)-5-methyl-1,2,4-triazol-4-yl]piperidine

CCR5 Chemokine receptor Piperidine-triazole

1-Benzyl-4-[3-(1,1-difluoroethyl)-5-methyl-1,2,4-triazol-4-yl]piperidine (CAS 1031207-76-7) is a synthetic small molecule combining a piperidine ring, a benzyl substituent, and a 1,2,4-triazole bearing a 1,1-difluoroethyl and a methyl group. With a molecular formula of C₁₇H₂₂F₂N₄ and a molecular weight of 320.4 g/mol, this compound is primarily classified as a research chemical and a potential pharmaceutical impurity reference standard.

Molecular Formula C17H22F2N4
Molecular Weight 320.4 g/mol
CAS No. 1031207-76-7
Cat. No. B1526046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-[3-(1,1-difluoroethyl)-5-methyl-1,2,4-triazol-4-yl]piperidine
CAS1031207-76-7
Molecular FormulaC17H22F2N4
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC1=NN=C(N1C2CCN(CC2)CC3=CC=CC=C3)C(C)(F)F
InChIInChI=1S/C17H22F2N4/c1-13-20-21-16(17(2,18)19)23(13)15-8-10-22(11-9-15)12-14-6-4-3-5-7-14/h3-7,15H,8-12H2,1-2H3
InChIKeyUGLVVSCIHXKFBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-[3-(1,1-difluoroethyl)-5-methyl-1,2,4-triazol-4-yl]piperidine (CAS 1031207-76-7): Core Chemical Identity and Sourcing Profile


1-Benzyl-4-[3-(1,1-difluoroethyl)-5-methyl-1,2,4-triazol-4-yl]piperidine (CAS 1031207-76-7) is a synthetic small molecule combining a piperidine ring, a benzyl substituent, and a 1,2,4-triazole bearing a 1,1-difluoroethyl and a methyl group . With a molecular formula of C₁₇H₂₂F₂N₄ and a molecular weight of 320.4 g/mol, this compound is primarily classified as a research chemical and a potential pharmaceutical impurity reference standard [1]. Its structure positions it within a chemotype explored for CCR5 antagonism, though publicly reported pharmacological activity for this specific compound remains sparse, placing significant weight on structural analogs in patent literature for inferring its potential research utility [2].

Why In-Class Piperidine-Triazole Analogs Cannot Simply Replace 1-Benzyl-4-[3-(1,1-difluoroethyl)-5-methyl-1,2,4-triazol-4-yl]piperidine


Even among structurally related 1,2,4-triazole-piperidine hybrids, small changes to the N-benzyl group, the difluoroethyl substituent, or the triazole methylation pattern can potentially lead to substantial differences in target binding, pharmacokinetic stability, and synthetic utility . In the CCR5 antagonist chemical series disclosed in patent literature, the 1,1-difluoroethyl motif on the triazole core has been specifically highlighted as a key structural element for modulating receptor interactions, suggesting that analogs lacking this precise substitution pattern may exhibit divergent biological profiles [1]. Therefore, generic substitution without experimental validation risks compromising the integrity of research studies or pharmaceutical impurity profiling where this exact compound is required.

Quantitative Differentiation Evidence for 1-Benzyl-4-[3-(1,1-difluoroethyl)-5-methyl-1,2,4-triazol-4-yl]piperidine: Head-to-Head and Cross-Study Comparisons


CCR5 Antagonist Pharmacophore: Structural Presence vs. Absence of N-Benzyl Modification

The closest patent-defined analog, 4-[3-(1,1-difluoroethyl)-5-methyl-4H-1,2,4-triazol-4-yl]-1-{(1R,3R)-3-(3,5-difluorophenyl)-1-methyl-3-[1-(methylsulfonyl)piperidin-4-yl]propyl}piperidine (Formula I), is a potent CCR5 antagonist [1]. Our target compound retains the 1,1-difluoroethyl-5-methyl-1,2,4-triazol-4-yl-piperidine core but replaces the complex chiral side chain with a simple N-benzyl group . No direct pharmacological comparison data between these two specific compounds is publicly available. However, the N-benzyl moiety is recognized as a synthetic handle, making this compound valuable as a late-stage intermediate or impurity standard in the synthesis of more complex CCR5 ligands [2].

CCR5 Chemokine receptor Piperidine-triazole

Chemical Purity Specification and Supplier Variability

Supplier documentation indicates a typical purity of 95%+ for this compound . In contrast, several closely related piperidine-triazole intermediates, such as those offered as custom synthesis products, often report lower purities or lack detailed certificates of analysis (CoA) . While not a direct head-to-head comparison of the same molecule from different vendors, this baseline purity specification is critical for users requiring defined impurity profiles for analytical method validation or as a pharmaceutical impurity reference standard [1].

Purity Quality control Vendor comparison

Synthetic Accessibility and Intermediate Utility

The N-benzyl group serves as a protecting group for the piperidine nitrogen, enabling selective deprotection under hydrogenation conditions to yield the secondary amine, a key intermediate in the synthesis of CCR5 antagonists [1]. The 1,1-difluoroethyl group on the triazole is a metabolically stable bioisostere of an acetyl group and is retained in the final drug-like molecule . In the patent synthesis, installation of the N-benzyl group precedes the final deprotection and diversification steps. This contrasts with direct procurement of the final CCR5 antagonist, which is significantly more expensive and less versatile for medicinal chemistry optimization.

Synthetic intermediate CCR5 antagonist Late-stage functionalization

Procurement-Driven Application Scenarios for 1-Benzyl-4-[3-(1,1-difluoroethyl)-5-methyl-1,2,4-triazol-4-yl]piperidine


Pharmaceutical Impurity Reference Standard for CCR5 Antagonist Drug Development

As a potential synthetic impurity or degradation product in the manufacturing of CCR5-targeting therapeutics, this compound can serve as an analytical reference standard for HPLC purity testing and mass spectrometry identification [1]. Its defined structure and reported 95%+ purity make it suitable for method development and validation in quality control laboratories.

Late-Stage Intermediate for Parallel Synthesis of Diverse CCR5 Antagonists

The N-benzyl-protected piperidine core allows for rapid diversification after deprotection. Researchers can purchase this intermediate and perform N-alkylation or N-sulfonylation to generate libraries of analogs for structure-activity relationship (SAR) studies targeting CCR5 [2].

Chemical Probe for Investigating 1,2,4-Triazole Bioisosterism

The 1,1-difluoroethyl group is a recognized metabolically stable surrogate for acetyl or other carbonyl-containing motifs . This compound can be used as a model substrate in stability studies comparing fluoroalkyl vs. non-fluorinated triazole derivatives, supporting medicinal chemistry decision-making.

Quote Request

Request a Quote for 1-Benzyl-4-[3-(1,1-difluoroethyl)-5-methyl-1,2,4-triazol-4-yl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.